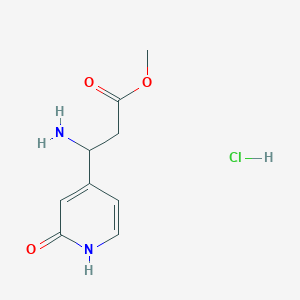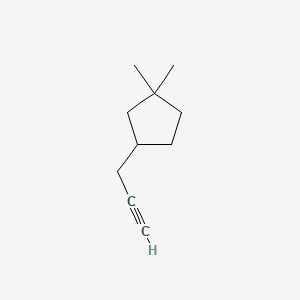
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane is an organic compound with the molecular formula C10H16 It is a cyclopentane derivative with two methyl groups and a prop-2-yn-1-yl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane can be achieved through several methods. One common approach involves the alkylation of 1,1-dimethylcyclopentane with propargyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the alkyne group using catalysts like palladium on carbon (Pd/C) can yield the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted cyclopentane derivatives
Scientific Research Applications
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylcyclopentane
- 1,1-Dimethyl-2-(prop-2-yn-1-yl)cyclopentane
- 1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane
Uniqueness
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane is unique due to the presence of both the cyclopentane ring and the prop-2-yn-1-yl group. This combination imparts distinct chemical reactivity and potential applications that are not observed in similar compounds. The alkyne group, in particular, provides a versatile handle for further functionalization and derivatization.
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1,1-dimethyl-3-prop-2-ynylcyclopentane |
InChI |
InChI=1S/C10H16/c1-4-5-9-6-7-10(2,3)8-9/h1,9H,5-8H2,2-3H3 |
InChI Key |
BLVWRKPXKUNYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)CC#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



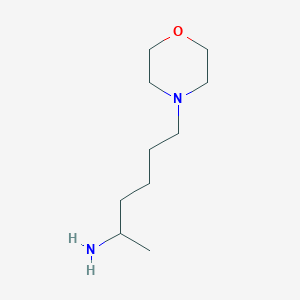


![1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)




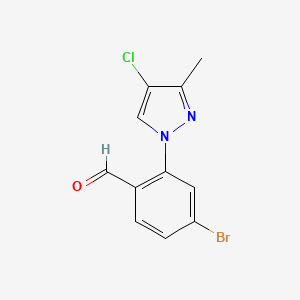
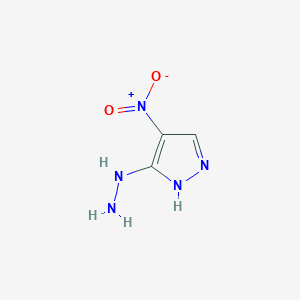
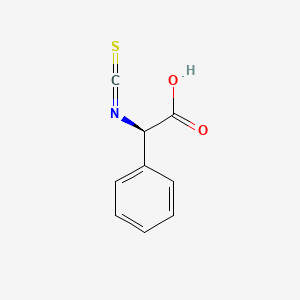
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
